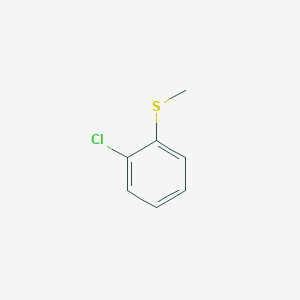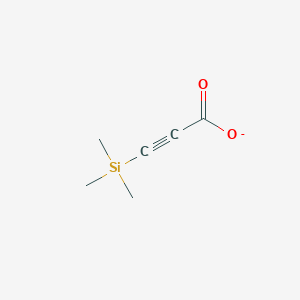
3-(Trimethylsilyl)prop-2-ynoate
Vue d'ensemble
Description
3-(Trimethylsilyl)prop-2-ynoate, also known as trimethylsilyl 3-(trimethylsilyl)prop-2-ynoate, is an organic silicon compound with the chemical formula C9H18O2Si2 . It is commonly used as an organic synthesis reagent .
Synthesis Analysis
3-(Trimethylsilyl)prop-2-ynoate can be synthesized by reacting 2-propynol with hydrochloric acid, trimethylchlorosilane, and tetraethylaluminum to produce trimethylsilyl propynol. This is then reacted with trimethylsilyl chloride to produce the final product . The reaction process needs to be carried out under inert gas protection .Molecular Structure Analysis
The molecular formula of 3-(Trimethylsilyl)prop-2-ynoate is C9H18O2Si2 . The molecule has a molar mass of 214.41 .Chemical Reactions Analysis
3-(Trimethylsilyl)prop-2-ynoate is a versatile reagent in organic synthesis. It can be used in silylation reactions and coupling reactions . It can also act as a protecting group for compounds containing alcohol or carboxylic acid functional groups . In a study, efficient and selective methods have been developed for the synthesis of previously unknown organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis[3-(trimethylsilyl) prop-2-yn-1-yl] selenide by reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)prop-2-ynoate is a colorless liquid . It has a melting point of approximately -25°C and a boiling point of 64-65°C at 1.5mm Hg . The density of the compound is 0.91g/cm³ . It has a refractive index of 1.44 (n20/D) at 25°C .Applications De Recherche Scientifique
Catalytic Reaction Applications : This compound is used in nickel-catalyzed regioselective reductive coupling processes with aldehydes, as demonstrated by Rodrigo and Guan (2017). They employed ethyl 3-(trimethylsilyl)propiolate in a reaction showing first-order dependence on aldehyde and catalyst concentrations, supporting a mechanism involving the dissociation of the ynoate from a nickelacyclopentadiene intermediate (Rodrigo & Guan, 2017).
Synthesis of β-Iodoacrylates : Deng et al. (2003) achieved the stereoselective synthesis of (Z)-α-(hydroxyalkyl)-β-iodoacrylates from methyl prop-2-ynoate, Me3SiI, and an alkanal with MgI2 as a catalyst. This synthesis involves the conversion of methyl prop-2-ynoate to an active methyl 3-iodo-1-[(trimethylsilyl)oxy]allenolate intermediate (Deng et al., 2003).
Construction of Mono- and Bicyclic Skeletons : Urabe et al. (1997) utilized tert-Butyl 2-en-7-ynoate and other related compounds in the intramolecular cyclization of bis-unsaturated esters. They achieved stereoselective introduction of a side chain and synthesized complex structures like d-Sabinene (Urabe, Suzuki, & Sato, 1997).
Synthesis of Pyridines : Bagley et al. (2005) synthesized dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate in a multistep Bohlmann-Rahtz heteroannulation reaction, demonstrating the utility of this compound in complex organic synthesis (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Synthesis of β-Hydroxyvinyl Trimethylsilanes : Princet et al. (1999) reported a convenient synthesis of (E)-β-hydroxyvinyl trimethylsilanes using 3,3-bis(trimethylsilyl)propene, derived from 1,1-bis-(trimethylsilyl)prop-2-yne. This showcases another application in organic synthesis (Princet, Anselme, & Pornet, 1999).
[11C] Precursor in Carbon-11 Chemistry : Nader and Oberdorfer (2011) characterized [11C]Lithium trimethylsilyl ynolate as a new precursor in carbon-11 chemistry, indicating its potential in radiochemistry and tracer synthesis (Nader & Oberdorfer, 2011).
Formation of Selenides : Musalov et al. (2017) developed methods for the synthesis of organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, showcasing its utility in the formation of novel organyl selenide compounds (Musalov, Andreev, Amosova, Larina, & Potapov, 2017).
Formation of 2-Trimethylsilyl Enones : Enda and Kuwajima (1984) demonstrated the formation of 3-metallated 2-(trimethylsilyl)enones from 1-(trimethylsilyl)prop-2-ynyl trimethylsily ethers, indicating another synthetic application (Enda & Kuwajima, 1984).
Propriétés
IUPAC Name |
3-trimethylsilylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEATTYBFBRNEB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O2Si- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623287 | |
| Record name | 3-(Trimethylsilyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)prop-2-ynoate | |
CAS RN |
19232-22-5 | |
| Record name | 3-(Trimethylsilyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





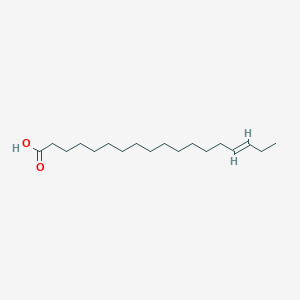
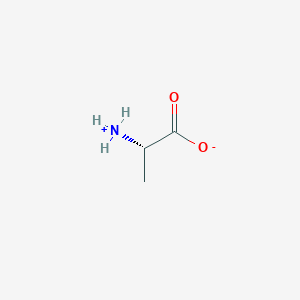
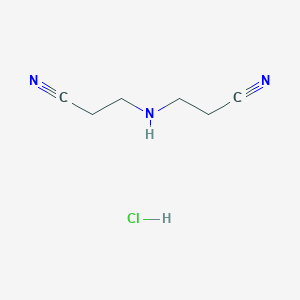

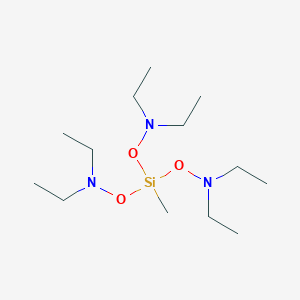

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
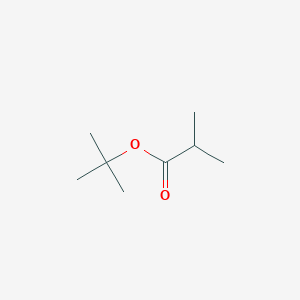
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
